Himic anhydride

概要

説明

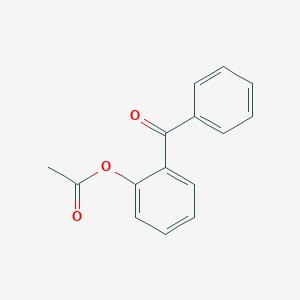

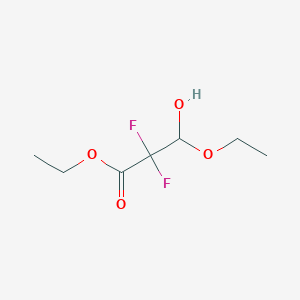

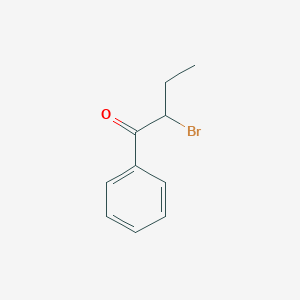

Himic anhydride, also known as cis-5-norbornene-exo-2,3-dicarboxylic anhydride, is a compound that has been studied for its solubility in binary solvents and its potential in various applications, including the manufacture of synthetic flame retardants . It is a reactive chemical that can cause occupational asthma through IgE-mediated sensitization .

Synthesis Analysis

The synthesis of himic anhydride can be explored through a thermal equilibration process, which is a practical application of the Retro Diels–Alder Reaction. This reaction is suitable for an undergraduate laboratory setting and requires minimal equipment. The process involves the conversion of himic anhydride to its exo-isomer, which can then be recrystallized .

Molecular Structure Analysis

The molecular structure of himic anhydride is characterized by a constrained ring system, which can be studied using 1H NMR spectroscopy. The interpretation of the NMR spectra provides insights into the factors that affect chemical shifts and coupling constants in such systems .

Chemical Reactions Analysis

Himic anhydride is involved in IgE-mediated reactions in the human body, particularly in the context of occupational exposure. The compound has been associated with the development of asthma in workers handling the substance. Cross-allergenicity between himic anhydride and other acid anhydride compounds has been demonstrated through radioallergosorbent inhibition studies .

Physical and Chemical Properties Analysis

The solubility of himic anhydride in binary solvents such as 1,4-dioxane, DMF, NMP, and ethanol has been experimentally determined. The solubility increases with temperature and decreases with the mass fraction of ethanol. The solubility order in these solvents has been interpreted using interaction energy calculations based on density function theory (DFT). Thermodynamic properties of the dissolution process, such as Gibbs free energy, entropy, and enthalpy changes, have been calculated, indicating that the dissolution and mixing processes are entropy-positive .

科学的研究の応用

1. Occupational Health Concerns

Himic anhydride, as an acid anhydride compound, has been associated with immunoglobulin E (IgE) mediated occupational asthma. A study involving workers exposed to himic anhydride in the manufacture of synthetic flame retardants found that exposure could lead to elevated specific IgE and symptoms like wheezing, indicating a risk of sensitization and respiratory issues in the workplace (Rosenman et al., 1987).

2. Educational Utility in Organic Chemistry

Himic anhydride is used in academic settings, particularly in organic chemistry laboratories. A study describes its use in demonstrating the Retro Diels–Alder Reaction, a standard experiment in undergraduate labs. This reaction, involving the thermal equilibration of himic anhydride, aids in teaching about constrained ring systems and factors affecting chemical shifts and coupling constants in NMR spectroscopy (Birchall et al., 2021).

3. Solubility and Thermodynamics

The solubility and thermodynamic properties of himic anhydride have been a subject of research. A study examining its solubility in various solvents found that it increased with temperature and was influenced by the interaction energy between the solute and solvents. This research contributes to understanding the dissolution and mixing processes of himic anhydride in different environments (Wan et al., 2020).

4. Catalysis in Chemical Reactions

Himic anhydride plays a role in catalytic processes. For example, its derivatives are used in the oxidation of hydrocarbons to produce compounds like maleic anhydride, which is vital in the manufacture of various chemical products. This showcases its significance in facilitating chemical reactions and contributing to industrial chemistry processes (Ballarini et al., 2006).

5. Surface Functionalization

Research on himic anhydride has explored its application in surface functionalization. Studies have shown that it can be used in plasma polymerization processes to create functionalized films. These films can undergo reactions to produce surface linkages useful in adhesion and biocompatibility, illustrating its potential in material science and engineering applications (Evenson et al., 2000).

作用機序

Mode of Action

Himic anhydride is known to undergo a thermal equilibration . This process involves the conversion of endo-Himic anhydride to exo-Himic anhydride, a reaction that requires a better understanding of the concept of kinetic versus thermodynamic control . The interaction with its targets likely involves the formation of covalent bonds during the course of a chemical reaction.

Biochemical Pathways

The compound plays a role in the diels-alder reaction, a common and powerful reaction in organic chemistry .

Result of Action

The result of Himic anhydride’s action is the formation of new organic compounds. For instance, the thermal equilibration of endo-Himic anhydride to exo-Himic anhydride is a key step in certain synthetic processes . The reaction produces an important starting material for ring-opening metathesis polymerization (ROMP), an established approach to synthesize complex macromolecules .

Action Environment

The action of Himic anhydride can be influenced by environmental factors such as temperature. For example, an equilibrium mixture of endo- and exo-Himic anhydride can be formed simply by heating endo-Himic anhydride in the absence of solvent for 1-2 hours at 180-200°C .

Safety and Hazards

将来の方向性

The future outlook for the Himic Anhydride market appears positive due to the rising demand for plastics and resins in various industries . The development of sustainable and bio-based materials in response to environmental regulations poses both challenges and opportunities for the Himic Anhydride market .

特性

IUPAC Name |

(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883721 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Himic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Himic anhydride | |

CAS RN |

2746-19-2 | |

| Record name | Himic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Himic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1KQO6559B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Himic Anhydride cause occupational asthma?

A1: Yes, research indicates that Himic Anhydride can act as a respiratory sensitizer, potentially leading to occupational asthma. One study found that workers exposed to Himic Anhydride powder developed respiratory symptoms, and some exhibited elevated specific IgE antibodies to the compound, indicating an allergic response. [] This finding is consistent with other acid anhydrides known to trigger occupational asthma. []

Q2: What is a notable chemical reaction involving Himic Anhydride?

A2: Himic Anhydride can undergo a thermal equilibration known as the retro Diels-Alder reaction. This reaction converts the endo isomer of Himic Anhydride to the exo isomer. This transformation can be utilized in undergraduate chemistry labs to demonstrate principles of stereochemistry and spectral analysis. []

Q3: How is Himic Anhydride used in catalysis?

A3: Himic Anhydride serves as a precursor for synthesizing complex organic molecules, including ligands for catalysts. For instance, researchers synthesized a novel tetraphosphine ligand, cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), using Himic Anhydride as a starting material. This Tedicyp ligand, when complexed with palladium, demonstrated remarkable efficiency in catalyzing allylic substitution reactions. []

Q4: What are the solubility characteristics of Himic Anhydride?

A4: Researchers have investigated the solubility of Himic Anhydride in various solvents. Studies have explored its solubility in pure solvents like 1,4-dioxane, DMF, and NMP, as well as binary solvent mixtures incorporating ethanol. [, ] This data is crucial for understanding the compound's behavior in different reaction media and for developing effective crystallization processes.

Q5: Are there analytical methods to detect Himic Anhydride exposure?

A5: While specific analytical methods for quantifying Himic Anhydride exposure aren't detailed in the provided abstracts, the research highlights the use of serum-specific IgE testing to detect sensitization to Himic Anhydride and other related acid anhydrides. [] This type of testing can be valuable in occupational health settings to identify individuals who have developed an immune response to the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)